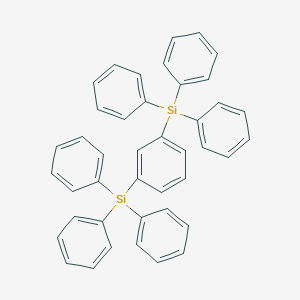

1,3-ビス(トリフェニルシリル)ベンゼン

概要

説明

1,3-Bis(triphenylsilyl)benzene is an organic compound used in the synthesis of various organic chemicals . It has a molecular formula of C42H34Si2 . It is a white, crystalline solid with a melting point of 193 °C and a boiling point of 299 °C .

Synthesis Analysis

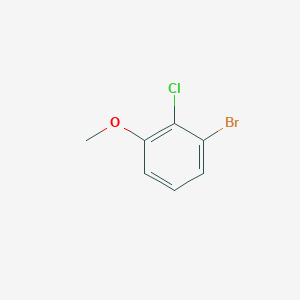

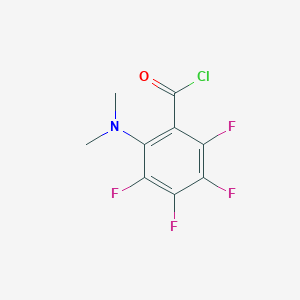

1,3-Bis(triphenylsilyl)benzene can be synthesized from Triphenylsilyl chloride and 1,3-Dibromobenzene .Molecular Structure Analysis

The molecular structure of 1,3-Bis(triphenylsilyl)benzene is represented by the SMILES stringc1ccc (cc1) [Si] (c2ccccc2) (c3ccccc3)c4cccc (c4) [Si] (c5ccccc5) (c6ccccc6)c7ccccc7 . The InChI key for this compound is XSVXWCZFSFKRDO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

1,3-Bis(triphenylsilyl)benzene is a solid at room temperature . It has a melting point of 193 °C and a boiling point of 299 °C . The compound is highly soluble in organic solvents .科学的研究の応用

化学研究

“1,3-ビス(トリフェニルシリル)ベンゼン”は、経験式C42H34Si2を持つ化学化合物です . そのユニークな構造と特性から、様々な化学研究で使用されています .

材料科学

“1,3-ビス(トリフェニルシリル)ベンゼン”は、材料科学分野では、高性能有機発光ダイオード(OLED)の開発におけるホスト材料として使用されてきました . その高いガラス転移温度は、安定で効率的なOLEDのための優れた候補となっています .

食品安全

この物質は、食品接触材料の文脈で安全性評価されています . これは、具体的な詳細は不明ですが、食品包装や関連する用途の製造における潜在的な使用を示唆しています .

Safety and Hazards

When handling 1,3-Bis(triphenylsilyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

作用機序

Target of Action

1,3-Bis(triphenylsilyl)benzene is an organic compound that primarily targets the formation of organic electrophosphorescent devices . It is used as an ultrahigh energy gap host in deep blue organic electrophosphorescent devices .

Mode of Action

The compound interacts with its targets by providing a high energy gap host environment. This environment is conducive for the formation of organic electrophosphorescent devices .

Biochemical Pathways

1,3-Bis(triphenylsilyl)benzene is involved in the synthesis of organic electrophosphorescent devices . It is used as a host material in thermally activated delayed fluorescence organic light-emitting diodes (TADF OLEDs) . The compound’s high triplet energy makes it suitable for use as a blue host material .

Pharmacokinetics

It’s worth noting that the compound has a high molecular weight of 59489 , which could influence its distribution and elimination if it were to be used in a biological context.

Result of Action

The use of 1,3-Bis(triphenylsilyl)benzene results in the creation of highly efficient blue TADF OLEDs . These OLEDs demonstrate excellent performances, with a maximum external quantum efficiency .

Action Environment

The action of 1,3-Bis(triphenylsilyl)benzene is influenced by environmental factors such as temperature. The compound exhibits high glass transition temperatures between 118 and 164 °C . This property is different from those of other silane-based host materials , indicating that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

特性

IUPAC Name |

triphenyl-(3-triphenylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXWCZFSFKRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402250 | |

| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18920-16-6 | |

| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(triphenylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1,3-Bis(triphenylsilyl)benzene play in OLEDs?

A1: 1,3-Bis(triphenylsilyl)benzene acts as a host material in OLEDs, specifically for blue phosphorescent and hybrid white OLEDs [, ]. Its function is to facilitate energy transfer to the guest molecules (emitters) responsible for light emission.

Q2: What are the advantageous properties of 1,3-Bis(triphenylsilyl)benzene as a host material for OLEDs?

A2: 1,3-Bis(triphenylsilyl)benzene exhibits several desirable properties:

- Wide band gap: This allows it to host blue emitters without significant energy loss [].

- High triplet energy: This property prevents back energy transfer from the emitter to the host, improving device efficiency [].

- Good thermal stability: It has a high glass transition temperature (Tg), indicating resistance to thermal degradation and enhancing device lifespan [].

Q3: How does the structure of 1,3-Bis(triphenylsilyl)benzene contribute to its performance in OLEDs?

A3: The non-conjugated structure of 1,3-Bis(triphenylsilyl)benzene, particularly the sp3-hybridized silicon atoms, plays a crucial role. It helps to:

- Minimize intermolecular interactions: This leads to reduced energy loss through aggregation [].

- Improve charge transport: The bulky triphenylsilyl groups facilitate efficient charge carrier movement within the device [].

Q4: Are there any studies on improving the performance of 1,3-Bis(triphenylsilyl)benzene in OLEDs?

A4: Yes, research has explored the use of 1,3-Bis(triphenylsilyl)benzene in combination with other materials to enhance device performance. For instance:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)